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molecular formula C18H15NO B8633920 3-(4-phenylmethoxyphenyl)pyridine

3-(4-phenylmethoxyphenyl)pyridine

Cat. No. B8633920
M. Wt: 261.3 g/mol
InChI Key: ZQHJUIWGJOQZRZ-UHFFFAOYSA-N
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Patent
US07402684B2

Procedure details

3-(4-Benzyloxy-phenyl)-pyridine 1.15 g, 4.4 mmol) in EtOH/THF (10 mL/25 mL) was treated with 10% Pd on carbon (1.5 g) over period of 48 h at rt under H 2 balloon, Reaction mixture was filtered through Celite and concentrated to obtain the product (700 mg, 93%).
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1>CCO.C1COCC1.[Pd]>[N:17]1[CH:18]=[CH:19][CH:20]=[C:15]([C:12]2[CH:13]=[CH:14][C:9]([OH:8])=[CH:10][CH:11]=2)[CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C=1C=NC=CC1
Name
EtOH THF
Quantity
10 mL
Type
solvent
Smiles
CCO.C1CCOC1
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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